molecular formula C12H9Cl2NS B11847971 4-Chloro-2-((2-chlorobenzyl)thio)pyridine CAS No. 1346707-49-0

4-Chloro-2-((2-chlorobenzyl)thio)pyridine

Cat. No.: B11847971
CAS No.: 1346707-49-0
M. Wt: 270.2 g/mol
InChI Key: OUUKYWVFIDFYGY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-((2-chlorobenzyl)thio)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-((2-chlorobenzyl)thio)pyridine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-chlorobenzyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-2-((2-chlorobenzyl)thio)pyridine can be compared with other similar compounds, such as:

    2-(4-Chlorobenzyl)pyridine: This compound has a similar structure but lacks the thioether group.

    4-Chloro-2-((4-chlorobenzyl)thio)pyridine: This compound has a similar structure but with the chlorine atom in a different position on the benzyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and benzylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1346707-49-0

Molecular Formula

C12H9Cl2NS

Molecular Weight

270.2 g/mol

IUPAC Name

4-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C12H9Cl2NS/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2

InChI Key

OUUKYWVFIDFYGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)Cl

Origin of Product

United States

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